molecular formula C23H24N6O3 B2931220 3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide CAS No. 2319640-29-2

3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide

Cat. No.: B2931220
CAS No.: 2319640-29-2
M. Wt: 432.484
InChI Key: IEXLQDQLUVHIHP-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl-pyrazole moiety, and a carboxamide group.

Preparation Methods

The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions. The preparation of pyrazole derivatives often involves cyclization reactions, which can be catalyzed by various reagents under mild conditions .

Chemical Reactions Analysis

3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and pyrazole moieties.

    Cyclization: The formation of the pyrazole ring itself is a result of cyclization reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-28-16(11-19(26-28)15-7-9-24-10-8-15)14-25-23(30)21-13-20(27-29(21)2)18-12-17(31-3)5-6-22(18)32-4/h5-13H,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXLQDQLUVHIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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